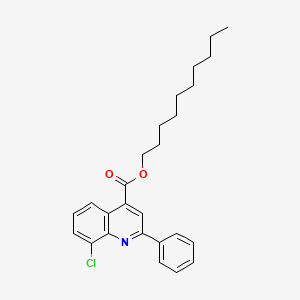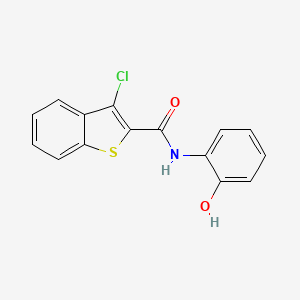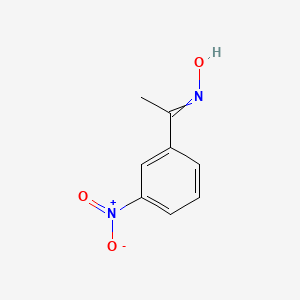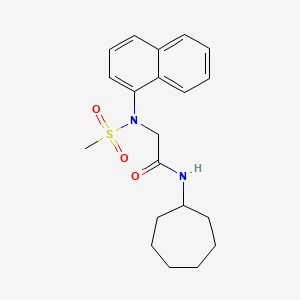![molecular formula C28H32N8O3S2 B12460131 N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12460131.png)
N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole core linked to a triazine ring through a sulfur atom
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and triazine intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of Triazine Intermediate: This is achieved by reacting cyanuric chloride with morpholine under controlled conditions.
Coupling Reaction: The benzothiazole and triazine intermediates are then coupled through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.
Final Acylation: The resulting product is acylated with 2,4-dimethylphenylacetyl chloride to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes and pigments, providing vibrant colors and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth. The triazine ring can form strong hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other benzothiazole and triazine derivatives, this compound stands out due to its unique combination of functional groups, which confer enhanced stability and reactivity. Similar compounds include:
- 2-[(6-{[4,6-DIMETHYL-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- 2-[(6-{[4,6-DIPHENYL-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C28H32N8O3S2 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H32N8O3S2/c1-18-3-5-21(19(2)15-18)30-24(37)17-40-28-31-22-6-4-20(16-23(22)41-28)29-25-32-26(35-7-11-38-12-8-35)34-27(33-25)36-9-13-39-14-10-36/h3-6,15-16H,7-14,17H2,1-2H3,(H,30,37)(H,29,32,33,34) |
InChI Key |
IOUITMLXRRYDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
